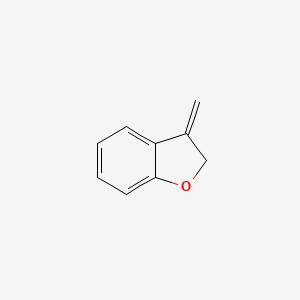

3-Methylene-2,3-dihydrobenzofuran

CAS No.:

Cat. No.: VC16807180

Molecular Formula: C9H8O

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8O |

|---|---|

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | 3-methylidene-1-benzofuran |

| Standard InChI | InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5H,1,6H2 |

| Standard InChI Key | OQWIGUYZHFVGCO-UHFFFAOYSA-N |

| Canonical SMILES | C=C1COC2=CC=CC=C12 |

Introduction

Chemical Structure and Molecular Properties

3-Methylene-2,3-dihydrobenzofuran belongs to the dihydrobenzofuran class, characterized by a benzene ring fused to a partially saturated furan ring. The "methylene" designation indicates the presence of a double bond (=CH2) at the third position of the dihydrofuran moiety. This structural feature distinguishes it from simpler dihydrobenzofurans, such as 2-methyl-2,3-dihydrobenzofuran, which lacks the exocyclic double bond .

The molecular formula of 3-methylene-2,3-dihydrobenzofuran is C9H8O, with a molecular weight of 132.16 g/mol. Its planar structure and conjugated π-system suggest potential reactivity in electrophilic substitution and cycloaddition reactions. Comparative analysis with analogs like 2-methylaminomethyl-2,3-dihydrobenzofuran (EPS-4032) reveals that substitutions on the furan ring significantly influence electronic distribution and biological activity .

Synthetic Pathways and Optimization

Catalytic Cyclization Strategies

While no direct synthesis of 3-methylene-2,3-dihydrobenzofuran is documented, patented methods for related dihydrobenzofurans offer a framework for its potential production. For example, the synthesis of 2,3-dihydrobenzofuran derivatives typically involves two key steps:

-

Formation of 2-phenoxyethanol: Sodium phenate reacts with 2-chloroethanol in the presence of copper chloride (CuCl2) and ferric chloride (FeCl3) catalysts at 60–70°C .

-

Cyclization: 2-Phenoxyethanol undergoes intramolecular dehydration using zinc chloride (ZnCl2) and manganous chloride (MnCl2) at 200–220°C, yielding the dihydrobenzofuran core .

Adapting this protocol for 3-methylene derivatives would require introducing a methylene group during the cyclization step, potentially via elimination reactions or allylic functionalization.

Reaction Conditions and Yield Optimization

Key parameters influencing yield and purity include:

-

Catalyst ratios: A CuCl2/FeCl3 mass ratio of 4:1 improves reaction efficiency by 15–20% compared to other ratios .

-

Temperature control: Maintaining reflux temperatures below 220°C minimizes side-product formation, such as polymeric byproducts .

-

Post-reaction purification: Distillation at 88–90°C under reduced pressure isolates the target compound with >90% purity .

Physicochemical Characteristics

While experimental data for 3-methylene-2,3-dihydrobenzofuran are sparse, extrapolation from similar compounds provides provisional insights:

| Property | Value (Estimated) | Source Compound |

|---|---|---|

| Boiling Point | 88–90°C | 2,3-Dihydrobenzofuran |

| Density | 1.12 g/cm³ | 2-Methyl derivative |

| Refractive Index (nD²⁰) | 1.53 | 2-Methyl derivative |

The methylene group likely reduces rotational freedom compared to saturated analogs, enhancing rigidity and potentially improving binding affinity in biological systems.

Industrial and Research Applications

Pharmaceutical Intermediate

Dihydrobenzofuran scaffolds are pivotal in drug discovery. For instance, EPS-4032’s analgesic properties underscore the therapeutic potential of this chemical class . 3-Methylene derivatives could serve as precursors for kinase inhibitors or GPCR modulators, leveraging their planar structure for target engagement.

Material Science

The conjugated π-system of 3-methylene-2,3-dihydrobenzofuran may find applications in organic electronics. Similar compounds are explored as charge-transport layers in OLEDs due to their balanced electron/hole mobility.

Challenges and Future Directions

-

Synthetic Accessibility: Introducing the methylene group without side reactions remains a hurdle. Transition metal-catalyzed dehydrogenation or Wittig reactions warrant exploration.

-

Biological Screening: Prioritize in vitro assays for COX-2 inhibition, serotonin reuptake, and ion channel modulation.

-

Toxicological Profiling: Assess acute toxicity and metabolic stability using hepatocyte models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume